molecular formula C8H7F3O B174862 (2,2,2-Trifluoroethoxy)benzene CAS No. 17351-95-0

(2,2,2-Trifluoroethoxy)benzene

Cat. No. B174862
CAS RN: 17351-95-0
M. Wt: 176.14 g/mol
InChI Key: MFWASTQSJSBGNG-UHFFFAOYSA-N
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Description

“(2,2,2-Trifluoroethoxy)benzene” is a chemical compound with the molecular formula C8H7F3O . It is used in various chemical reactions and has a molecular weight of 176.14 .


Synthesis Analysis

The synthesis of “(2,2,2-Trifluoroethoxy)benzene” and related compounds has been described in several patents . The process typically involves reacting paradibromobenzene or para-dihydroxybenzene with a compound of formula CF3CH2O-A, where A is -SO2CF3 or an alkali metal .


Molecular Structure Analysis

The molecular structure of “(2,2,2-Trifluoroethoxy)benzene” can be represented by the InChI code 1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 .


Chemical Reactions Analysis

“(2,2,2-Trifluoroethoxy)benzene” has been used in various chemical reactions. For example, it has been reacted with excess lithium dialkylamides to afford the difluorovinyl ether .

Scientific Research Applications

Application in Positron Emission Tomography (PET)

  • Specific Scientific Field: Biomedical Imaging / Molecular Medicine .
  • Summary of the Application: The 2,2,2-trifluoroethoxy group increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET) . This provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .
  • Methods of Application or Experimental Procedures: A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) is described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors . These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), allowing the appendage of complex molecules with a no-carrier-added 11C- or 18F- 2,2,2-trifluoroethoxy group .
  • Results or Outcomes: The described method provides a new way to create PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties. This could potentially expand the range of compounds that can be imaged using PET, providing new opportunities for biomedical research, drug discovery, disease staging, and disease diagnosis .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: “(2,2,2-Trifluoroethoxy)benzene” is used as a reagent in organic synthesis . It can be used to introduce the trifluoroethoxy group into other organic molecules, which can change their properties and reactivity .
  • Methods of Application or Experimental Procedures: The specific methods of application would depend on the reaction being performed. Typically, “(2,2,2-Trifluoroethoxy)benzene” would be mixed with the target molecule and a suitable catalyst in a reaction vessel, and the reaction would be allowed to proceed under controlled conditions .
  • Results or Outcomes: The outcome of the reaction would be a new molecule with a trifluoroethoxy group. This could potentially change the molecule’s properties, such as its solubility, reactivity, or biological activity .

Application in Thermophysical Property Analysis

  • Specific Scientific Field: Physical Chemistry .
  • Summary of the Application: “(2,2,2-Trifluoroethoxy)benzene” can be used in the analysis of thermophysical properties . These properties, which include things like boiling point, melting point, and heat capacity, are important for understanding how a substance behaves under different conditions .
  • Methods of Application or Experimental Procedures: The substance would be subjected to a range of temperatures and pressures, and its properties would be measured using various analytical techniques .
  • Results or Outcomes: The results would provide valuable data about the substance’s thermophysical properties, which could be used in a variety of applications, from chemical engineering to materials science .

Safety And Hazards

“(2,2,2-Trifluoroethoxy)benzene” is classified as a hazardous substance. It is flammable and can cause skin and eye irritation, as well as respiratory irritation .

Future Directions

The future research directions for “(2,2,2-Trifluoroethoxy)benzene” could involve exploring its potential uses in new chemical reactions and studying its properties in more detail. Additionally, efforts could be made to improve the synthesis process to make it more efficient and environmentally friendly .

properties

IUPAC Name

2,2,2-trifluoroethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWASTQSJSBGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90495123
Record name (2,2,2-Trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,2-Trifluoroethoxy)benzene

CAS RN

17351-95-0
Record name (2,2,2-Trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90495123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2,2-trifluoroethoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
B Gélinas, T Bibienne, M Dollé, D Rochefort - Journal of Power Sources, 2017 - Elsevier
In order to increase the solubility and oxidation potential of redox shuttles, electroactive ionic liquids (RILs) based on the modification of 1,4-dimethoxybenzene with triflimide anions …
Number of citations: 11 www.sciencedirect.com
LM Moshurchak, WM Lamanna… - Journal of the …, 2009 - iopscience.iop.org
Redox shuttle additives can be used in lithium-ion cells to protect against overcharging and for cell balancing in multicell packs. Most previously reported redox shuttles have been …
Number of citations: 109 iopscience.iop.org
LA Sorbera, J Silvestre, J Castaner - Drugs of the Future, 2001 - access.portico.org
K2CO3 and a crown ether in dioxane to provide the indoline adduct (XVI). Finally, desilylation of (XVI) with TBAF in THF yields the 3-hydroxypropyl derivative (XVII), which by removal of …
Number of citations: 15 access.portico.org
SR Bheemireddy, Z Li, J Zhang… - … Applied Materials & …, 2022 - ACS Publications
Redoxmers or redox-active organic materials, are one critical component for nonaqueous redox flow batteries (RFBs), which hold high promise in enabling the time domain of the grid. …
Number of citations: 2 pubs.acs.org
X Zhu, RI Revilla, NR Bheemireddy… - Electrochemical Society …, 2019 - iopscience.iop.org
A systematic post-mortem analysis on a batch of power-optimized commercial LiNi 0.80 Co 0.15 Al 0.05 O 2 (NCA) electrodes with different aging conditions was conducted. This aging …
Number of citations: 2 iopscience.iop.org
KM Murali, S Baskaran, MN Arumugham - Journal of Fluorine Chemistry, 2017 - Elsevier
Peripherally 2,2,2-trifluoroethoxy substituted asymmetric metal-free(3), and copper(II) (4) phthalocyanine (Pc) derivatives were synthesized and characterized by elemental analyses, IR …
Number of citations: 27 www.sciencedirect.com
JP Idoux, ML Madenwald, BS Garcia… - The Journal of …, 1985 - ACS Publications
Nitro-and fluorobenzenes substitutedwith a range of electron-withdrawing groups readily undergo fluoroalkoxylation via direct displacement of the nitro or fluoro group. A number of …
Number of citations: 60 pubs.acs.org
ST Purrington, HN Thomas - Journal of fluorine chemistry, 1998 - Elsevier
The dehydrofluorination reaction of trifluoroethoxy compounds to form 1,1-difluoroalkenes requires a two-fold excess of n-butyllithium. The initially formed alkene is rapidly lithiated by …
Number of citations: 6 www.sciencedirect.com
D Vuluga, J Legros, B Crousse, D Bonnet‐Delpon - 2009 - Wiley Online Library
Fluorinated alcohols react with aryl and vinyl halides by copper‐catalysed cross‐coupling reactions to afford the corresponding ethers. With trifluoroethanol (TFE) the reaction proceeds …
M Hu, Z An, J Li, H Chen, F Peng, ST Wu… - Journal of Materials …, 2016 - pubs.rsc.org
The synthesis and characterization of new 2,2-difluorovinyloxyl terminated tolane liquid crystals are reported. The mesomorphic properties, mid-wave infrared (MWIR) absorption and …
Number of citations: 32 pubs.rsc.org

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